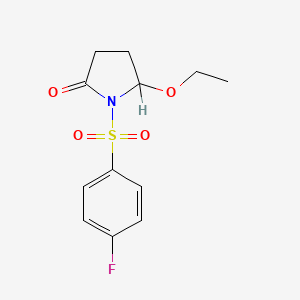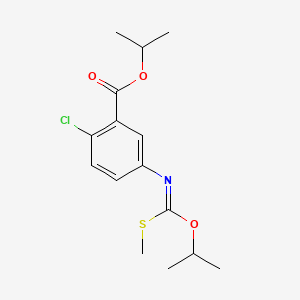
Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being used in various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
- Used as a dye in various chemical processes.
- Acts as a pH indicator in titrations.
Biology
- Employed in staining techniques for microscopy.
Medicine
- Investigated for potential use in drug delivery systems.
Industry
- Widely used in textile dyeing.
- Utilized in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 4-AMINO-3-[[4-[(2-HYDROXY-5-NITROPHENYL)AZO]PHENYL]AZO]BENZENESULFONATE
- DISODIUM 4-[[4-[(2-HYDROXY-5-NITROPHENYL)AZO]PHENYL]AZO]BENZENESULFONATE
Uniqueness
DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE is unique due to the presence of the tert-butyl group, which can influence its solubility and reactivity compared to other similar azo compounds.
Properties
CAS No. |
84559-89-7 |
|---|---|
Molecular Formula |
C33H27N3Na2O9S2 |
Molecular Weight |
719.7 g/mol |
IUPAC Name |
disodium;5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C33H29N3O9S2.2Na/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20;;/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
CJYQTRVFBDJIDD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


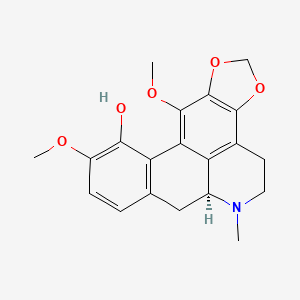
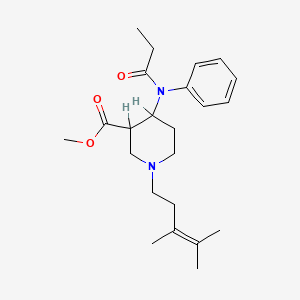
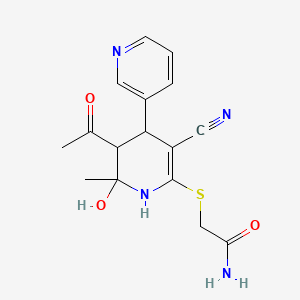
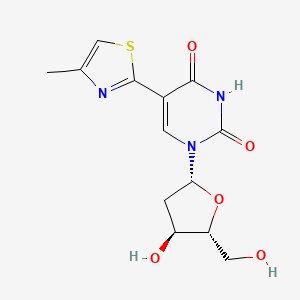
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
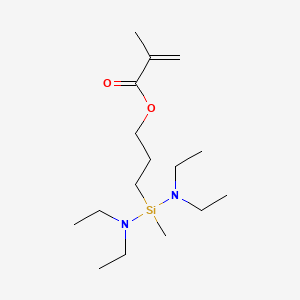

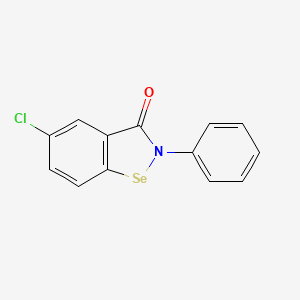
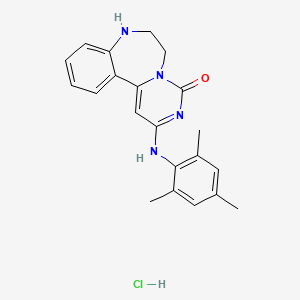


![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
